(2-Isopropylphenyl)hydrazine
Overview
Description
(2-Isopropylphenyl)hydrazine is a chemical compound with the molecular formula C9H14N2 It is a hydrazine derivative, characterized by the presence of an isopropyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Isopropylphenyl)hydrazine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in aromatic compounds by hydrazine. For example, 2-isopropylbromobenzene can be reacted with hydrazine hydrate in the presence of a solvent such as ethanol or dioxane at elevated temperatures to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions to form hydrazones and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reactions typically involve hydrazine hydrate and solvents like ethanol or methanol.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Hydrazones and other derivatives.
Scientific Research Applications
(2-Isopropylphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form hydrazones and other derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (2-Isopropylphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can form hydrazones with carbonyl compounds, which can then undergo further reactions. The compound’s biological activity is often attributed to its ability to interfere with cellular processes by forming stable complexes with biomolecules .
Comparison with Similar Compounds
Similar Compounds
- (2-Methylphenyl)hydrazine
- (2-Ethylphenyl)hydrazine
- (2-Propylphenyl)hydrazine
Uniqueness
(2-Isopropylphenyl)hydrazine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its methyl and ethyl analogs. Additionally, the isopropyl group can influence the compound’s biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2-propan-2-ylphenyl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)8-5-3-4-6-9(8)11-10/h3-7,11H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVAJAXYAJWWDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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